丙氯米松 21-丙酸酯

描述

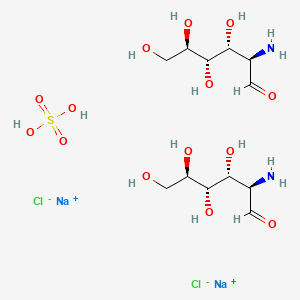

Alclometasone is a synthetic glucocorticoid steroid for topical use in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . The prodrug alclometasone dipropionate was originally marketed under the brand name Aclovate by GlaxoSmithKline as a topical cream and ointment .

Molecular Structure Analysis

The molecular formula of Alclometasone 21-propionate is C25H33ClO6 . The average mass is 464.979 Da and the monoisotopic mass is 464.196564 Da .科学研究应用

吸入性皮质类固醇的剂量反应特征

吸入性皮质类固醇,包括倍氯米松二丙酸酯、布地奈德和氟替卡松丙酸酯等化合物,是治疗哮喘的基础。系统评价已经强调了疗效的剂量反应关系,在轻度至中度疾病中,低至中度剂量即可获得最大的益处。高剂量可能会以增加副作用(如口腔并发症)为代价提供轻微的改善。这表明在研究丙氯米松在呼吸系统疾病中的剂量疗效曲线方面存在一个潜在的领域 (Adams 和 Jones,2006).

局部皮质类固醇在银屑病治疗中的应用

局部皮质类固醇是银屑病的主要治疗方法,丙酸氯倍他索是一个关键的例子。比较各种制剂(软膏、喷雾剂、泡沫、乳液、洗发水)的系统评价发现,不同载体的疗效都很高,这表明载体的选择可能比疗效更能影响患者的依从性。这突出了制剂在治疗结果中的重要性,这是丙氯米松在皮肤病治疗中应用的一个相关考虑因素 (Feldman 和 Yentzer,2009).

吸入性皮质类固醇的安全性和有效性

对吸入性皮质类固醇(包括氟替卡松丙酸酯和布地奈德)的比较研究揭示了它们的安全性和有效性概况。一项系统评价表明,与其他药物相比,氟替卡松丙酸酯可能具有更好的疗效安全性比,强调了呼吸治疗中治疗益处与潜在风险之间的关键平衡。这可以为丙氯米松在治疗慢性呼吸系统疾病方面的类似评估提供信息 (Barnes,1998).

经雾化吸入皮质类固醇治疗

雾化的倍氯米松二丙酸酯可作为一种有效的吸入性皮质类固醇治疗慢性持续性哮喘,尤其适用于难以使用手持吸入器的患者。基于系统评价和对照试验的疗效和耐受性概况表明,雾化是一种实现最佳哮喘控制的可行给药途径。这可能与丙氯米松在类似的呼吸系统疾病给药方法中的使用有关 (Nicolini、Cremonesi 和 Melani,2010).

安全和危害

Alclometasone is for dermatologic use only and should avoid contact with eyes . It should not be used for the treatment of acne, rosacea, or perioral dermatitis . Patients applying a topical corticosteroid to a large surface area and/or to areas under occlusion should be evaluated periodically for evidence of hypothalamic-pituitary-adrenal (HPA)-axis suppression by appropriate endocrine testing .

作用机制

Target of Action

Alclometasone 21-propionate is a synthetic glucocorticoid steroid used topically in dermatology as an anti-inflammatory, antipruritic, antiallergic, antiproliferative, and vasoconstrictive agent . The primary target of alclometasone is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses .

Mode of Action

Alclometasone initially binds to the glucocorticoid receptor . This complex then migrates to the nucleus where it binds to different glucocorticoid response elements on the DNA . This binding enhances and represses various genes, especially those involved in inflammatory pathways .

Biochemical Pathways

The anti-inflammatory activity of alclometasone, like other topical steroids, is thought to be mediated by the induction of phospholipase A2 inhibitory proteins , collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Pharmacokinetics

Topically applied alclometasone has a systemic absorption rate of approximately 3% when applied to intact skin . The onset of action for conditions like eczema and psoriasis ranges from 5.3 to 14.8 days .

Result of Action

The molecular and cellular effects of alclometasone’s action result in reduced inflammation and pruritus . By inhibiting phospholipase A2, alclometasone prevents the formation of inflammatory mediators like prostaglandins and leukotrienes . This leads to a decrease in inflammation and other symptoms associated with corticosteroid-responsive dermatoses .

Action Environment

The action, efficacy, and stability of alclometasone can be influenced by various environmental factors. It is generally recommended to store alclometasone between 2°C and 30°C (36°F and 86°F) to maintain its stability .

属性

IUPAC Name |

[2-[(7R,8S,9S,10R,11S,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33ClO6/c1-5-20(30)32-12-19(29)25(31)13(2)8-16-21-17(26)10-14-9-15(27)6-7-23(14,3)22(21)18(28)11-24(16,25)4/h6-7,9,13,16-18,21-22,28,31H,5,8,10-12H2,1-4H3/t13-,16+,17-,18+,21-,22+,23+,24+,25+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXADFGQGSCVUNG-PJPOYQFUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2[C@@H](CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50156167 | |

| Record name | Alclometasone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129459-98-9 | |

| Record name | Alclometasone 21-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129459989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alclometasone 21-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50156167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCLOMETASONE 21-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0R7A39CX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-Bromo-2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B3320924.png)

![6-Iodo-3-methylimidazo[1,2-a]pyridine](/img/structure/B3320932.png)

![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)

![hexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320959.png)

![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)